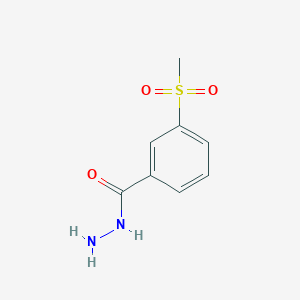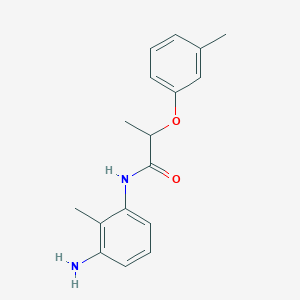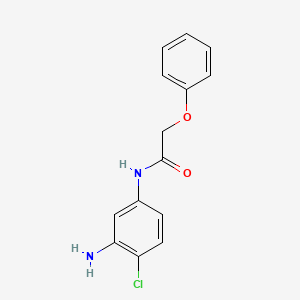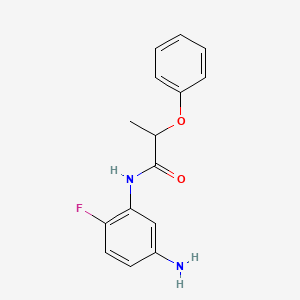
N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide is a chemical compound with the molecular formula C₁₃H₁₀F₂N₂O and a molecular weight of 248.23 g/mol . It is a synthetic organic molecule that combines an amino group, a fluorophenyl group, and a phenoxypropanamide moiety.
Molecular Structure Analysis
For a visual representation, refer to the JMol structure.
Scientific Research Applications
Pharmacological Relevance and Potential Therapeutic Applications
- N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide derivatives are recognized for their pharmacological significance, particularly as potential anticancer agents. For instance, a new series of functionalized amino acid derivatives, evaluated for their in vitro cytotoxicity against human cancer cell lines, showed promising cytotoxicity in ovarian and oral cancers, suggesting their potential utility in designing new anticancer agents (Vivek Kumar et al., 2009).
- The anti-inflammatory potential of N-arylcinnamanilides, derivatives related to this compound, was also investigated, revealing significant attenuation of lipopolysaccharide-induced NF-κB activation. These compounds were found to be more potent than the parental cinnamic acid, indicating their potential as anti-inflammatory agents (J. Hošek et al., 2019).
Role in Bioimaging and Molecular Imaging
- Certain derivatives of this compound, such as the selective serotonin 1A (5-HT(1A)) molecular imaging probe, have been utilized in positron emission tomography (PET) for the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, highlighting its role in neuroimaging and potentially aiding in the understanding and diagnosis of neurodegenerative diseases (V. Kepe et al., 2006).
Chemical Synthesis and Characterization
- The synthesis and characterization of this compound and its derivatives are critical for understanding their structural properties and potential biological activities. Studies have detailed the synthesis processes and characterized the chemical structures through methods like NMR and mass spectral data, providing foundational knowledge for further pharmaceutical development and applications (Loganathan Velupillai et al., 2015).
Antimicrobial Properties
- Some derivatives of this compound have shown significant antibacterial and antifungal activities. The synthesized compounds were evaluated in vitro for their antimicrobial properties, with certain derivatives demonstrating promising activity, indicating their potential as antimicrobial agents (M. Helal et al., 2013).
Future Directions
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10(20-12-5-3-2-4-6-12)15(19)18-14-9-11(17)7-8-13(14)16/h2-10H,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCCQMZFZPYCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B3174464.png)

![N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine](/img/structure/B3174477.png)
![2-[2-(3-Fluorophenyl)ethoxy]acetic acid](/img/structure/B3174479.png)
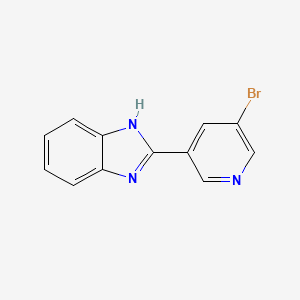
![1-{3-[(2-Furylmethoxy)methyl]phenyl}methanamine](/img/structure/B3174500.png)

